tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate: is a complex organic compound that belongs to the class of oxadiazoles
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and tert-butyl morpholine-4-carboxylate.
Reaction Steps:
The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
The acid chloride is then reacted with tert-butyl morpholine-4-carboxylate in the presence of a base such as triethylamine.
The resulting intermediate undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the thiophene ring.
Reduction: Reduction reactions can be performed on the oxadiazole ring.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation typically yields sulfoxides or sulfones.
Reduction can produce amines or alcohols.
Substitution reactions can lead to various substituted morpholines or oxadiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, with applications in drug discovery and development. Medicine: The compound's derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the derivative and its application, but it often involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of morpholine.
Tert-butyl 3-(n-hexyl)thiophen-2-yl dimethylsilane: Contains a hexyl group instead of the oxadiazole ring.
Uniqueness: The presence of the oxadiazole ring and the morpholine group in tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate gives it unique chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
tert-butyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-15(2,3)21-14(19)18-6-7-20-9-10(18)13-16-12(17-22-13)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXORMFOUSOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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